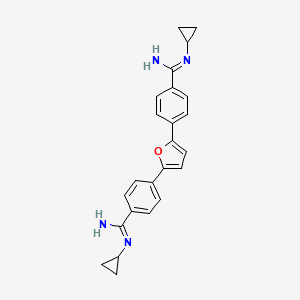
Benzenecarboximidamide, 4,4'-(2,5-furandiyl)bis[N-cyclopropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Furan-2,5-diyl)bis(N-cyclopropylbenzimidamide) is an organic compound characterized by the presence of a furan ring substituted with two benzimidamide groups, each containing a cyclopropyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Furan-2,5-diyl)bis(N-cyclopropylbenzimidamide) typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Benzimidamide Groups: The benzimidamide groups are introduced via a condensation reaction between the furan ring and the corresponding benzimidamide precursors.
Cyclopropyl Substitution: The final step involves the substitution of the benzimidamide groups with cyclopropyl groups, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, pressures, and the use of catalysts to enhance reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzimidamide groups, potentially converting them into amine derivatives.
Substitution: The cyclopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the furan ring.
Reduction Products: Amine derivatives of the benzimidamide groups.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4,4’-(Furan-2,5-diyl)bis(N-cyclopropylbenzimidamide) has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with enzymes and receptors, providing insights into its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4,4’-(Furan-2,5-diyl)bis(N-cyclopropylbenzimidamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and benzimidamide groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The cyclopropyl groups may enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
4,4’-(Furan-2,5-diyl)bis(N-cyclopentylbenzimidamide): Similar structure but with cyclopentyl groups instead of cyclopropyl groups.
4,4’-(Furan-2,5-diyl)bis(N-cyclohexylbenzimidamide): Contains cyclohexyl groups, leading to different steric and electronic properties.
Uniqueness: 4,4’-(Furan-2,5-diyl)bis(N-cyclopropylbenzimidamide) is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic characteristics. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
173420-67-2 |
|---|---|
Molekularformel |
C24H24N4O |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
N'-cyclopropyl-4-[5-[4-(N'-cyclopropylcarbamimidoyl)phenyl]furan-2-yl]benzenecarboximidamide |
InChI |
InChI=1S/C24H24N4O/c25-23(27-19-9-10-19)17-5-1-15(2-6-17)21-13-14-22(29-21)16-3-7-18(8-4-16)24(26)28-20-11-12-20/h1-8,13-14,19-20H,9-12H2,(H2,25,27)(H2,26,28) |
InChI-Schlüssel |
ZIZTVWLWYFAMPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N=C(C2=CC=C(C=C2)C3=CC=C(O3)C4=CC=C(C=C4)C(=NC5CC5)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


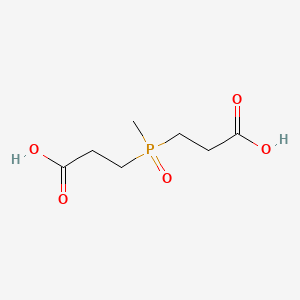
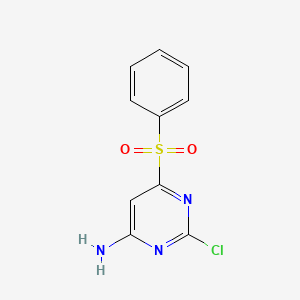
![N-[(1H-Indol-3-yl)acetyl]-L-cysteine](/img/structure/B12907310.png)
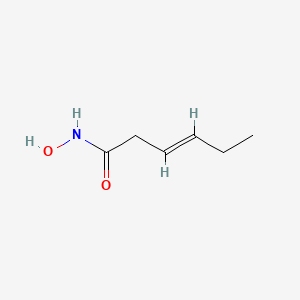
![2-Amino-5-(3-{[4-(4-chloro-3-oxobutyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one](/img/structure/B12907324.png)
![ethyl N-[8-amino-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12907327.png)
![3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12907336.png)
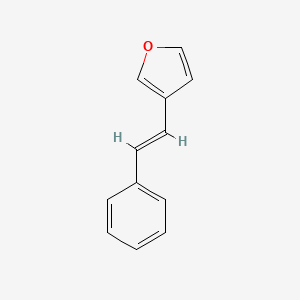
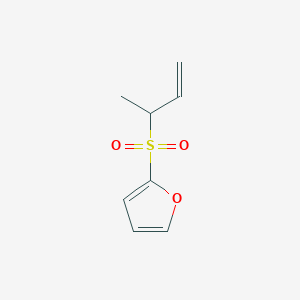

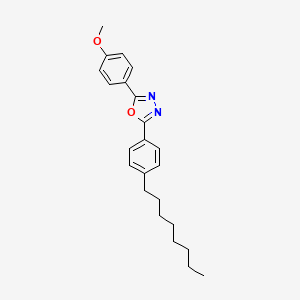
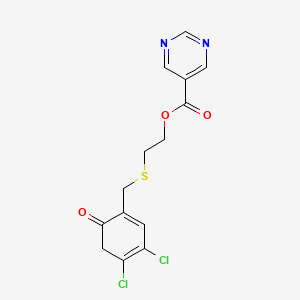
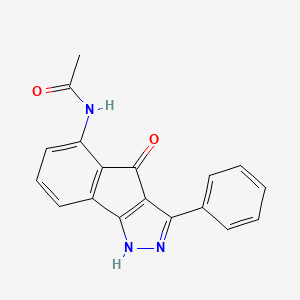
![N-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium iodide](/img/structure/B12907383.png)
